2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole
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Overview
Description
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is a complex organic compound that features a unique combination of cyclopropyl, benzimidazole, azetidine, and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the azetidine and imidazole groups. Key steps in the synthesis may include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.
Imidazole Group Attachment: The imidazole moiety can be introduced through alkylation or acylation reactions involving imidazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound is employed in chemical biology studies to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: It serves as a lead compound in drug discovery programs, where its structure is optimized to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Ion Channel Modulation: Affecting the function of ion channels, altering cellular excitability and neurotransmission.
The specific molecular targets and pathways involved depend on the biological context and the disease being studied.
Comparison with Similar Compounds
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Azetidine Derivatives: Compounds containing the azetidine ring are studied for their potential as enzyme inhibitors and therapeutic agents.
Imidazole Derivatives: Imidazole-containing compounds are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer activities.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological properties and therapeutic potential.
Properties
IUPAC Name |
2-cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21-12-19-8-14(21)9-22-10-15(11-22)23-17-5-3-2-4-16(17)20-18(23)13-6-7-13/h2-5,8,12-13,15H,6-7,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIPEPMCHGUACR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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